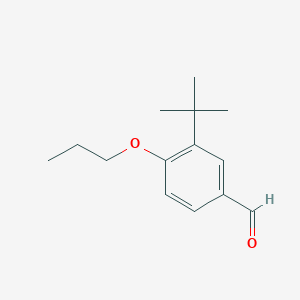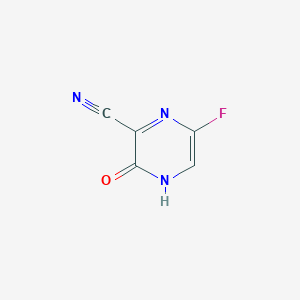
2,6-Dimethylocta-2,6-dienedial
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylocta-2,6-dienedial can be achieved through several methods. One common approach involves the oxidation of 2,6-dimethyl-2,6-octadiene using oxidizing agents such as potassium permanganate or ozone . The reaction conditions typically include a solvent like dichloromethane and a controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis .
化学反応の分析
Types of Reactions
2,6-Dimethylocta-2,6-dienedial undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde groups can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Bromine in dichloromethane, room temperature.
Major Products Formed
Oxidation: Formation of 2,6-dimethyl-2,6-octadienoic acid.
Reduction: Formation of 2,6-dimethyl-2,6-octadienol.
Substitution: Formation of 2,6-dimethyl-2,6-dibromo-octadienedial.
科学的研究の応用
2,6-Dimethylocta-2,6-dienedial has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its reactive aldehyde groups.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique chemical structure
作用機序
The mechanism of action of 2,6-Dimethylocta-2,6-dienedial involves its reactive aldehyde groups and conjugated diene system. These functional groups allow the compound to interact with various molecular targets, including enzymes and receptors. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins, leading to potential biological effects. The conjugated diene system can participate in electrophilic addition reactions, further contributing to its reactivity .
類似化合物との比較
Similar Compounds
2,6-Octadienedial, 2,6-dimethyl-, (Z,Z)-: Similar structure but with different stereochemistry.
2,7-Octadiene-1,6-diol, 2,6-dimethyl-, (E)-: Contains hydroxyl groups instead of aldehyde groups.
(E)-8-Hydroxylinalool: Similar conjugated diene system but with a hydroxyl group.
Uniqueness
2,6-Dimethylocta-2,6-dienedial is unique due to its specific stereochemistry and the presence of two reactive aldehyde groups. This combination of features makes it particularly useful in synthetic chemistry and potential biological applications .
特性
分子式 |
C10H14O2 |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
2,6-dimethylocta-2,6-dienedial |
InChI |
InChI=1S/C10H14O2/c1-9(6-7-11)4-3-5-10(2)8-12/h5-8H,3-4H2,1-2H3 |
InChIキー |
GRHWFPUCRVCMRY-UHFFFAOYSA-N |
正規SMILES |
CC(=CC=O)CCC=C(C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1344286.png)








![Furo[3,2-c]pyridin-4-amine](/img/structure/B1344308.png)
